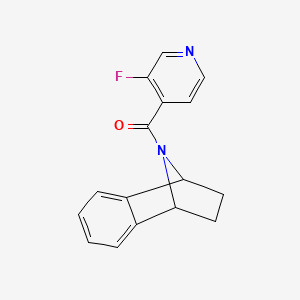
(3-Fluoropyridin-4-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoropyridin-4-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone: is a complex organic compound that features a fluorinated pyridine ring and a tetrahydro-epiminonaphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropyridin-4-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the fluorination of pyridine derivatives. The fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions . The resulting fluoropyridine is then coupled with a tetrahydro-epiminonaphthalene derivative through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluoropyridin-4-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like or .
Reduction: Reduction reactions can be performed using or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(3-Fluoropyridin-4-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts .
Wirkmechanismus
The mechanism by which (3-Fluoropyridin-4-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone exerts its effects involves interactions with specific molecular targets. The fluorinated pyridine ring can engage in hydrogen bonding and π-π stacking interactions , while the tetrahydro-epiminonaphthalene moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors , leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Fluoropyridin-4-yl)methanol
- (4-Fluoropyridin-3-yl)methanol
- (3-Fluoropyridin-2-yl)methanol
Uniqueness
(3-Fluoropyridin-4-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone: is unique due to its combination of a fluorinated pyridine ring and a tetrahydro-epiminonaphthalene moiety. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other fluoropyridine derivatives .
Eigenschaften
IUPAC Name |
11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl-(3-fluoropyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c17-13-9-18-8-7-12(13)16(20)19-14-5-6-15(19)11-4-2-1-3-10(11)14/h1-4,7-9,14-15H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKNSBJHGLEXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1N2C(=O)C4=C(C=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














